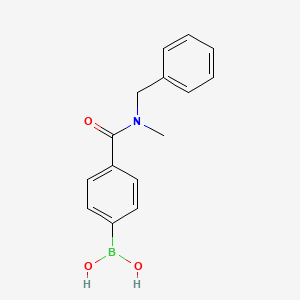

(4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[benzyl(methyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BNO3/c1-17(11-12-5-3-2-4-6-12)15(18)13-7-9-14(10-8-13)16(19)20/h2-10,19-20H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRWGAHHEXCVJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)N(C)CC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657414 | |

| Record name | {4-[Benzyl(methyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-49-5 | |

| Record name | {4-[Benzyl(methyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[N-Benzyl-N-(methylaminocarbonyl)]benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of (4-(Benzyl(methyl)carbamoyl)phenyl)boronic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a key building block in contemporary drug discovery and development. The methodology presented herein is grounded in established chemical principles and supported by authoritative literature, ensuring a reliable and reproducible process for researchers and scientists in the field.

Introduction: The Significance of Arylboronic Acids

Arylboronic acids and their derivatives are of paramount importance in modern organic chemistry, most notably as essential coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of carbon-carbon bond formation, enabling the construction of complex molecular architectures from readily available precursors. The title compound, this compound, is a valuable intermediate due to the presence of the pharmacologically relevant N-benzyl-N-methylbenzamide moiety, making it a desirable fragment for library synthesis in high-throughput screening and lead optimization campaigns.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step sequence starting from commercially available 4-bromobenzoic acid. This strategy involves an initial amidation reaction to install the N-benzyl-N-methylcarbamoyl group, followed by a palladium-catalyzed Miyaura borylation to introduce the boronic acid functionality. This approach offers high yields and a straightforward purification process.

Diagram of the Synthetic Pathway

Caption: Two-step synthesis of the target compound.

Experimental Protocol

The following protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Part 1: Synthesis of N-benzyl-N-methyl-4-bromobenzamide

This initial step involves the conversion of 4-bromobenzoic acid to its corresponding acid chloride, followed by an in-situ reaction with N-benzylmethylamine to form the desired amide.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromobenzoic acid | 201.02 | 10.0 g | 49.7 mmol |

| Thionyl chloride (SOCl₂) | 118.97 | 5.4 mL | 74.6 mmol |

| N-Benzylmethylamine | 121.18 | 6.6 mL | 49.7 mmol |

| Triethylamine (Et₃N) | 101.19 | 13.9 mL | 99.4 mmol |

| Dichloromethane (DCM) | - | 200 mL | - |

| Saturated aq. NaHCO₃ | - | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous MgSO₄ | - | - | - |

Procedure:

-

To a stirred suspension of 4-bromobenzoic acid (10.0 g, 49.7 mmol) in dichloromethane (150 mL) at 0 °C, add thionyl chloride (5.4 mL, 74.6 mmol) dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Cool the mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride, yielding crude 4-bromobenzoyl chloride as a solid.

-

Dissolve the crude acid chloride in dichloromethane (50 mL) and cool to 0 °C.

-

In a separate flask, dissolve N-benzylmethylamine (6.6 mL, 49.7 mmol) and triethylamine (13.9 mL, 99.4 mmol) in dichloromethane (50 mL).

-

Add the amine solution dropwise to the stirred solution of 4-bromobenzoyl chloride at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction with the addition of saturated aqueous NaHCO₃ (100 mL).

-

Separate the organic layer, and wash with brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-benzyl-N-methyl-4-bromobenzamide as a white solid.

Part 2: Synthesis of this compound

This second step utilizes a palladium-catalyzed Miyaura borylation to convert the aryl bromide to the corresponding boronic acid pinacol ester, which is then hydrolyzed to the final product.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-benzyl-N-methyl-4-bromobenzamide | 304.19 | 5.0 g | 16.4 mmol |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 4.6 g | 18.1 mmol |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.73 | 0.60 g | 0.82 mmol |

| Potassium acetate (KOAc) | 98.14 | 4.8 g | 49.2 mmol |

| 1,4-Dioxane | - | 100 mL | - |

| 1 M aq. HCl | - | As needed | - |

| Diethyl ether | - | 100 mL | - |

| Hexanes | - | 50 mL | - |

Procedure:

-

In a round-bottom flask, combine N-benzyl-N-methyl-4-bromobenzamide (5.0 g, 16.4 mmol), bis(pinacolato)diboron (4.6 g, 18.1 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.60 g, 0.82 mmol), and potassium acetate (4.8 g, 49.2 mmol).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add degassed 1,4-dioxane (100 mL) to the flask.

-

Heat the reaction mixture to 80 °C and stir for 16 hours.

-

Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude boronic acid pinacol ester.

-

To the crude ester, add a mixture of diethyl ether (100 mL) and 1 M aqueous HCl (50 mL).

-

Stir the biphasic mixture vigorously at room temperature for 4 hours.

-

A white precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with hexanes (50 mL) and dry under vacuum to yield this compound.

Workflow for Synthesis and Purification

Caption: Workflow from starting materials to the final product.

Trustworthiness and Self-Validation

The presented protocol is designed to be self-validating through the characterization of the intermediate and final products. It is highly recommended to perform analytical checks at each stage to ensure the desired transformations have occurred and that the materials are of sufficient purity for the subsequent step.

-

Thin-Layer Chromatography (TLC): Monitor the progress of both reactions by TLC to confirm the consumption of the starting material and the formation of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the intermediate amide and the final boronic acid. The disappearance of the aryl-bromide proton signal and the appearance of signals corresponding to the boronic acid or its ester are key diagnostic markers in the second step.

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the exact mass of the synthesized compounds, providing further evidence of their identity.

By following these analytical procedures, a researcher can have high confidence in the identity and purity of the synthesized this compound.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

-

Ishiyama, T.; Murata, M.; Miyaura, N. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 1995 , 60 (23), 7508–7510. [Link]

-

Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. (A comprehensive textbook covering the fundamental principles of the reactions described). [Link]

An In-depth Technical Guide to the Physicochemical Properties of (4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid

Introduction

(4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid is an arylboronic acid of significant interest to researchers in medicinal chemistry and materials science. Its unique structural features, combining a boronic acid moiety with a bulky, lipophilic N-benzyl-N-methylcarbamoyl group, suggest potential applications in the development of targeted therapeutics, advanced polymers, and sensitive molecular sensors. The boronic acid functional group is a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[1] Furthermore, the ability of boronic acids to reversibly interact with diols makes them attractive for applications in bioconjugation and the development of glucose-responsive systems.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive direct experimental data for this specific molecule, this guide leverages data from closely related structural analogs to provide scientifically grounded estimations, alongside established analytical protocols for its characterization. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge required for the effective handling, analysis, and application of this promising compound.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that where direct experimental data for the target compound is not available, values are estimated based on data from structurally similar compounds.

| Property | Value | Source/Basis for Estimation |

| Chemical Structure |  | - |

| CAS Number | 874219-49-5 | [United States Biological] |

| Molecular Formula | C₁₅H₁₆BNO₃ | [United States Biological] |

| Molecular Weight | 269.10 g/mol | [United States Biological] |

| Appearance | White to off-white solid (Predicted) | Based on analogs like 4-(diethylcarbamoyl)phenylboronic acid.[2] |

| Melting Point | 150-160 °C (Estimated) | Estimated based on the melting points of 4-(diethylcarbamoyl)phenylboronic acid (142 °C)[2] and 4-(dimethylcarbamoyl)phenylboronic acid (141-145 °C). The larger benzyl group is expected to increase the melting point. |

| Boiling Point | > 400 °C (Predicted) | High boiling point is expected due to the presence of the boronic acid and amide functional groups, which can participate in strong intermolecular hydrogen bonding. |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Sparingly soluble in water and non-polar solvents like hexane. (Predicted) | Based on the general solubility of arylboronic acids and the presence of both polar (boronic acid, amide) and non-polar (benzyl, phenyl) groups.[3][4] |

| pKa | 8.0 - 9.0 (Estimated) | The pKa of the boronic acid group is estimated based on values for substituted phenylboronic acids. The electron-withdrawing nature of the carbamoyl group is expected to lower the pKa compared to unsubstituted phenylboronic acid (pKa ~8.8).[5][6] |

| LogP | 2.5 - 3.5 (Predicted) | The presence of the lipophilic benzyl and phenyl groups suggests a moderate octanol-water partition coefficient. |

Scientific Integrity & Logic: Understanding the Compound's Behavior

The physicochemical properties of this compound are a direct consequence of its molecular structure. The boronic acid group, a Lewis acid, is capable of forming a tetrahedral boronate anion in the presence of a Lewis base, such as water or hydroxide ions. This equilibrium is central to its acidity (pKa) and its ability to interact with diols.

The N-benzyl-N-methylcarbamoyl substituent at the para position of the phenyl ring significantly influences the electronic properties of the boronic acid. The amide group is generally considered to be electron-withdrawing, which increases the Lewis acidity of the boron atom, thereby lowering the pKa of the boronic acid compared to unsubstituted phenylboronic acid. This enhanced acidity can be advantageous in applications requiring diol binding at physiological pH.

A critical aspect of boronic acid chemistry is the propensity to form cyclic anhydrides, known as boroxines, through intermolecular dehydration. This process can affect the accuracy of analytical measurements, particularly in the solid state and in non-aqueous solutions. It is therefore crucial to be aware of this equilibrium and to employ analytical techniques that can either minimize boroxine formation or account for its presence.

Experimental Protocols

The following section details standardized experimental protocols for the determination of key physicochemical properties of this compound.

Determination of Melting Point

The melting point provides a crucial indication of the purity of a crystalline solid.

-

Apparatus : Digital melting point apparatus.

-

Procedure :

-

Ensure the sample is thoroughly dried to remove any residual solvent.

-

Load a small amount of the crystalline solid into a capillary tube, ensuring the sample is well-packed.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set the heating rate to a slow and steady increase (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature range from the onset of melting (the first appearance of liquid) to the complete liquefaction of the solid.

-

Determination of Solubility

Understanding the solubility profile is essential for designing reaction conditions, purification procedures, and formulation strategies.

-

Apparatus : Analytical balance, vials, magnetic stirrer, and a method for concentration determination (e.g., HPLC-UV).

-

Procedure (Isothermal Shake-Flask Method) :

-

Add an excess amount of the solid compound to a known volume of the solvent of interest in a sealed vial.

-

Agitate the mixture at a constant temperature using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV.

-

The solubility is then calculated and expressed in units such as mg/mL or mol/L.

-

Determination of pKa (UV-Vis Spectrophotometry)

The pKa value is a measure of the acidity of the boronic acid group.

-

Apparatus : UV-Vis spectrophotometer, pH meter, and a set of buffers covering a wide pH range.

-

Procedure :

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of buffer solutions with known pH values.

-

Add a small, constant aliquot of the stock solution to each buffer solution to create a series of solutions with varying pH.

-

Record the UV-Vis spectrum for each solution over a relevant wavelength range.

-

The boronic acid and its conjugate boronate anion will have different UV-Vis absorbance spectra. Identify a wavelength where the absorbance difference is maximal.

-

Plot the absorbance at this wavelength against the pH of the solutions.

-

The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

-

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Provides information on the number and environment of protons in the molecule. For this compound, characteristic signals would be expected for the aromatic protons of the phenyl and benzyl groups, the methylene protons of the benzyl group, and the methyl protons. The broad singlet for the B(OH)₂ protons may be observable, but can exchange with solvent protons. To obtain a clean spectrum and avoid issues with boroxine formation, it is often recommended to run the NMR in a deuterated solvent that can break up the anhydride, such as methanol-d₄ or DMSO-d₆.

-

¹³C NMR : Reveals the carbon framework of the molecule. Distinct signals should be observed for the aromatic carbons, the carbonyl carbon of the amide, the methylene carbon of the benzyl group, and the methyl carbon. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy :

-

Provides information about the functional groups present. Key vibrational bands to look for include:

-

A broad O-H stretching band for the boronic acid group (~3200-3600 cm⁻¹).

-

Aromatic C-H stretching bands (~3000-3100 cm⁻¹).

-

A strong C=O stretching band for the amide group (~1630-1680 cm⁻¹).

-

B-O stretching bands (~1300-1400 cm⁻¹).

-

-

-

Mass Spectrometry (MS) :

-

Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Electrospray ionization (ESI) is a common technique for analyzing boronic acids. It is important to be aware that boronic acids can form adducts with solvents or dehydrate to form boroxines in the mass spectrometer, which can complicate the interpretation of the mass spectrum.

-

Visualization of Key Concepts

The following diagrams illustrate important concepts related to the chemistry and analysis of this compound.

Caption: Equilibrium between the trigonal planar boronic acid and the tetrahedral boronate anion.

Caption: A typical workflow for the characterization of this compound.

References

-

Chem-Impex. 4-(Diethylcarbamoyl)phenylboronic acid. [Link]

-

ResearchGate. pKa values for boronic acids 1-7. [Link]

-

ResearchGate. Correlation of the pKa values of monosubstituted phenylboronic acids.... [Link]

-

Semantic Scholar. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

SciSpace. Solubility of phenylboronic compounds in water. [Link]

-

PubChem. N-benzyl-N-methyl-benzamide. [Link]

-

DergiPark. (4-Carbamoylphenyl)Boronic Acid: A DFT Study On The Structural And Spectral Properties. [Link]

Sources

CAS number 874219-49-5 properties

An In-Depth Technical Guide to Dabrafenib (CAS No. 1195765-45-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabrafenib, identified by CAS number 1195765-45-7 (for its free base) and also known as GSK2118436, is a highly potent and selective inhibitor of the BRAF kinase.[1][2] It represents a cornerstone of targeted therapy for several cancers driven by specific mutations in the BRAF gene.[1] This guide provides a comprehensive technical overview of Dabrafenib, covering its physicochemical properties, mechanism of action, practical experimental protocols, and pharmacokinetic profile, designed to support professionals in oncology research and drug development.

Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective application in research and development. Dabrafenib is an organofluorine compound, sulfonamide, and a member of the 1,3-thiazole and aminopyrimidine families.[1]

Table 1: Physicochemical Properties of Dabrafenib

| Property | Value | Source(s) |

| CAS Number | 1195765-45-7 (Free Base) | [2][3][4][5] |

| Synonyms | GSK2118436, Tafinlar® | [1][2] |

| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ | [1][2][3][4][5] |

| Molecular Weight | 519.6 g/mol | [1][3][5] |

| IUPAC Name | N-[3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide | [4] |

| Appearance | White to off-white solid powder | [2] |

| Solubility | Soluble in DMSO (≥30 mg/mL) and Ethanol (~1 mg/mL with warming). Sparingly soluble in aqueous buffers. | [3][4][5][6] |

| Storage | Store lyophilized powder at -20°C, desiccated. In solution (DMSO), store at -20°C and use within 3 months. | [3][5] |

Note: The clinically used form is often Dabrafenib mesylate (CAS No. 1195768-06-9).

Mechanism of Action: Targeted Inhibition of the MAPK Pathway

Dabrafenib's therapeutic efficacy is rooted in its specific inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical cascade regulating cell growth, proliferation, and survival.[7][8]

The Role of BRAF in the MAPK Cascade

Under normal physiological conditions, the MAPK pathway (also known as the RAS/RAF/MEK/ERK pathway) is tightly regulated.[8] Growth factor binding to receptor tyrosine kinases (RTKs) activates RAS, which in turn recruits and activates RAF kinases (ARAF, BRAF, CRAF). Activated RAF phosphorylates and activates MEK1/2, which then phosphorylates and activates ERK1/2. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate transcription factors, driving cell cycle progression and survival.[8][9]

Oncogenic BRAF Mutations

In approximately 50% of melanomas and a subset of other cancers (e.g., non-small cell lung cancer, anaplastic thyroid cancer), the BRAF gene acquires activating mutations.[9][10] The most common of these is a valine-to-glutamic acid substitution at codon 600 (V600E), which mimics phosphorylation, leading to constitutive, uncontrolled activation of the BRAF kinase and downstream signaling, promoting oncogenesis.[11]

Dabrafenib's Selective Inhibition

Dabrafenib functions as an ATP-competitive inhibitor, selectively binding to the active conformation of mutant BRAF V600 kinase.[7][9] This blockade prevents the phosphorylation of MEK and ERK, thereby inhibiting the aberrant signaling cascade.[9] The result is G1 cell cycle arrest and apoptosis in BRAF-mutant tumor cells.[9][12]

Dabrafenib exhibits high potency against BRAF V600E, V600K, and V600D mutations, with significantly less activity against wild-type BRAF and CRAF.[3][9] This selectivity is crucial for its therapeutic window.

Diagram: Dabrafenib's Mechanism of Action in the MAPK Pathway

Caption: Dabrafenib selectively inhibits mutant BRAF, blocking the MAPK signaling cascade.

In Vitro Experimental Protocols

For researchers investigating Dabrafenib, standardized protocols are essential for reproducible results.

Reconstitution and Storage of Dabrafenib

-

Expertise & Rationale: Dabrafenib is hydrophobic and requires an organic solvent for solubilization. Dimethyl sulfoxide (DMSO) is the standard choice due to its high solubilizing capacity and compatibility with cell culture media at low final concentrations (<0.5%). The lyophilized powder is stable for years when stored properly, but the solution is less stable and prone to degradation, necessitating storage at -20°C and use within a few months.[3][5] Aliquoting is critical to avoid repeated freeze-thaw cycles, which can compromise compound integrity.

-

Protocol:

-

To prepare a 10 mM stock solution, reconstitute 5 mg of Dabrafenib powder (MW: 519.6 g/mol ) in 962 µL of anhydrous, cell-culture grade DMSO.[3][5]

-

Vortex gently until the powder is completely dissolved. Slight warming may be necessary.[3][5]

-

Dispense into single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.

-

Store aliquots at -20°C, protected from light. Once thawed, an aliquot should not be refrozen.[3][5] Aqueous solutions are not recommended for storage beyond one day.[6]

-

Cell-Based Proliferation Assay

-

Expertise & Rationale: This assay quantifies the cytostatic or cytotoxic effect of Dabrafenib. The choice of cell line is paramount. A BRAF V600E mutant cell line (e.g., A375, SKMEL28 melanoma) should be used as the sensitive model, while a BRAF wild-type cell line (e.g., HFF, C32) serves as a negative control to demonstrate selectivity.[12][13] A 72-hour incubation period is typically sufficient to observe effects on cell division. Resazurin-based assays (like alamarBlue) are robust, non-toxic, and measure metabolic activity, which correlates well with cell viability.

-

Protocol:

-

Cell Seeding: Seed A375 (V600E) and C32 (wild-type) cells into 96-well plates at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of Dabrafenib (e.g., from 10 µM down to 0.1 nM) in culture medium from the DMSO stock. The final DMSO concentration in all wells, including the vehicle control, must be constant and non-toxic (e.g., 0.1%).

-

Replace the medium in the plates with the medium containing the drug dilutions. Include vehicle-only (DMSO) and no-treatment controls.

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

-

Viability Assessment: Add a resazurin-based viability reagent (e.g., alamarBlue) to each well and incubate for 2-4 hours.

-

Data Acquisition: Measure fluorescence or absorbance using a plate reader.

-

Analysis: Normalize the data to the vehicle control wells and plot a dose-response curve to calculate the IC₅₀ (the concentration of drug that inhibits 50% of cell growth).

-

Western Blot Analysis for MAPK Pathway Inhibition

-

Expertise & Rationale: Western blotting provides direct evidence of target engagement by measuring the phosphorylation status of key downstream proteins. A reduction in phosphorylated ERK (p-ERK) levels relative to total ERK is the definitive biomarker for MAPK pathway inhibition by a BRAF inhibitor.[14] A short treatment time (e.g., 1-2 hours) is often sufficient to observe maximal inhibition of signaling. Loading controls (e.g., GAPDH, β-actin) are essential to ensure equal protein loading between lanes, validating the observed changes in p-ERK.[15]

-

Protocol:

-

Cell Treatment: Plate BRAF-mutant cells (e.g., A375) and grow to 60-70% confluency.[14] Treat cells with Dabrafenib at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 2 hours.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.[14]

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.[14]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and a loading control (e.g., GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Detection: Wash again and apply an enhanced chemiluminescence (ECL) substrate. Image the blot using a digital imager.

-

Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with an antibody for total ERK1/2.[14]

-

Diagram: Experimental Workflow for In Vitro Analysis

Caption: Workflow for preparing Dabrafenib and assessing its in vitro activity.

Pharmacokinetic and Pharmacodynamic Profile

The clinical utility of Dabrafenib is defined by its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo target engagement.

Table 2: Summary of Dabrafenib Pharmacokinetics

| Parameter | Description | Source(s) |

| Bioavailability | High oral bioavailability of ~95% after a single dose.[16][17] | [16][17] |

| Absorption | Rapidly absorbed, with Tmax reached ~2 hours post-dose. Food decreases absorption and should be taken in a fasted state.[18][19] | [18][19] |

| Distribution | High plasma protein binding (~99.7%). | [20] |

| Metabolism | Primarily metabolized by CYP3A4 and CYP2C8 to form active (hydroxy-dabrafenib) and inactive metabolites.[16][17][21] | [16][17][19][21] |

| Auto-induction | Induces its own metabolism, primarily via CYP3A4. This leads to a time-dependent increase in clearance, with steady-state concentrations achieved after ~14 days.[16][17] | [16][17] |

| Elimination | Primarily eliminated via feces (71%) and urine (23%) as metabolites. | [20] |

| Half-life | Terminal half-life of approximately 8 hours for the parent drug. | [20] |

Pharmacodynamics: In vivo studies and clinical trials have confirmed that clinically relevant doses of Dabrafenib (150 mg twice daily) achieve sufficient plasma concentrations to inhibit p-ERK in tumor tissues, correlating with tumor growth inhibition and objective responses in patients with BRAF V600-mutant cancers.[9][22]

Clinical Significance and Combination Therapy

Dabrafenib is FDA-approved for the treatment of BRAF V600E or V600K mutation-positive unresectable or metastatic melanoma, metastatic non-small cell lung cancer (NSCLC), and anaplastic thyroid cancer.[9][20][23][24]

A key evolution in its use is the combination with a MEK inhibitor, Trametinib.[10] This dual blockade of the MAPK pathway at two different nodes (BRAF and MEK) has demonstrated superior efficacy, including higher response rates and longer progression-free survival, compared to Dabrafenib monotherapy.[10][23] The combination also mitigates certain resistance mechanisms and reduces the incidence of paradoxical MAPK pathway activation in wild-type cells, which can lead to cutaneous squamous cell carcinomas.[10]

Conclusion

Dabrafenib (CAS No. 1195765-45-7) is a well-characterized, potent, and selective inhibitor of mutant BRAF kinase. Its development has been a landmark in precision oncology. For researchers and drug developers, a deep understanding of its physicochemical properties, mechanism of action, and appropriate handling in experimental settings is crucial for advancing the field. The established protocols and pharmacokinetic data presented in this guide serve as a foundational resource for the continued investigation and application of this important therapeutic agent.

References

-

Dabrafenib and its use in the treatment of metastatic melanoma - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications? (n.d.). R Discovery. Retrieved January 20, 2026, from [Link]

-

What are dabrafenib and trametinib? (2025, August 28). Dr.Oracle. Retrieved January 20, 2026, from [Link]

-

Expanding the Benefit: Dabrafenib/Trametinib as Tissue-Agnostic Therapy for BRAF V600E–Positive Adult and Pediatric Solid Tumors. (n.d.). ASCO Publications. Retrieved January 20, 2026, from [Link]

-

Dose Selection, Pharmacokinetics, and Pharmacodynamics of BRAF Inhibitor Dabrafenib (GSK2118436). (n.d.). AACR Journals. Retrieved January 20, 2026, from [Link]

-

Population pharmacokinetics of dabrafenib, a BRAF inhibitor: effect of dose, time, covariates, and relationship with its metabolites. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

-

Dabrafenib: uses, dosing, warnings, adverse events, interactions. (n.d.). Oncology News Central. Retrieved January 20, 2026, from [Link]

-

What is the mechanism of Dabrafenib Mesylate? (2024, July 17). Patsnap Synapse. Retrieved January 20, 2026, from [Link]

-

Dabrafenib | C23H20F3N5O2S2 | CID 44462760. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Dabrafenib | Drug Guide. (n.d.). MedSchool. Retrieved January 20, 2026, from [Link]

-

Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

-

Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Comparative Analysis of the Effect of the BRAF Inhibitor Dabrafenib in 2D and 3D Cell Culture Models of Human Metastatic Melanoma Cells | In Vivo. (n.d.). In Vivo. Retrieved January 20, 2026, from [Link]

-

Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC. (2014, April 28). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

TAFINLAR (dabrafenib) capsules label. (n.d.). U.S. Food and Drug Administration. Retrieved January 20, 2026, from [Link]

-

TAFINLAR® (dabrafenib) capsules, for oral use. (n.d.). U.S. Food and Drug Administration. Retrieved January 20, 2026, from [Link]

-

The Metabolic Drug-Drug Interaction Profile of Dabrafenib: In Vitro Investigations and Quantitative Extrapolation of the P450-Mediated DDI Risk | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

- 1. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Dabrafenib (GSK2118436) (#91942) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. medschool.co [medschool.co]

- 9. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]

- 12. Comparative Analysis of the Effect of the BRAF Inhibitor Dabrafenib in 2D and 3D Cell Culture Models of Human Metastatic Melanoma Cells | In Vivo [iv.iiarjournals.org]

- 13. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. research.manchester.ac.uk [research.manchester.ac.uk]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. researchgate.net [researchgate.net]

- 20. accessdata.fda.gov [accessdata.fda.gov]

- 21. mdpi.com [mdpi.com]

- 22. aacrjournals.org [aacrjournals.org]

- 23. ascopubs.org [ascopubs.org]

- 24. oncologynewscentral.com [oncologynewscentral.com]

solubility of (4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid in organic solvents

An In-depth Technical Guide to the Solubility of (4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid in Organic Solvents

Abstract

This compound is a bespoke chemical entity with significant potential in organic synthesis and pharmaceutical development, primarily as a building block in cross-coupling reactions. A thorough understanding of its solubility in organic solvents is a critical prerequisite for its effective application, influencing reaction kinetics, purification strategies, and formulation. This technical guide addresses the notable absence of published quantitative solubility data for this specific compound. By synthesizing information from structurally analogous arylboronic acids, this document provides a robust theoretical framework for predicting its solubility profile across a range of common organic solvents. Furthermore, it presents a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate the empirical data necessary for process optimization and drug development workflows.

Introduction to this compound

Arylboronic acids are a cornerstone of modern organic chemistry, most famously for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The title compound, this compound, belongs to this versatile class. Its molecular architecture combines three key functional domains:

-

The Arylboronic Acid Moiety: The reactive center for cross-coupling reactions and a site capable of potent hydrogen bonding.

-

A Central Phenyl Ring: A rigid scaffold connecting the functional groups.

-

An N,N-disubstituted Benzamide Group: A polar functional group that significantly influences the molecule's overall physicochemical properties, including its solubility and crystalline structure.

The solubility of a reagent is a fundamental parameter that dictates its utility. For researchers in process chemistry and drug development, this information is indispensable for:

-

Reaction Solvent Selection: Ensuring reactants are sufficiently solubilized to achieve optimal reaction rates and yields.

-

Purification and Crystallization: Designing effective crystallization protocols for isolating the compound with high purity.

-

Formulation Development: Creating stable solutions for analytical or biological screening purposes.

This guide provides scientists with the foundational knowledge and practical methodologies required to effectively work with this compound.

Molecular Structure Analysis and Predicted Solubility

The solubility of a compound is governed by the principle of similia similibus solvuntur ("like dissolves like"). The overall solubility of this compound is a composite of the contributions from its distinct functional groups.

-

Boronic Acid Group (-B(OH)₂): This group is polar and can act as both a hydrogen bond donor (via the -OH groups) and acceptor. This feature promotes solubility in protic and polar aprotic solvents.[1] However, boronic acids are known to undergo dehydration upon heating or in non-polar environments to form cyclic, trimeric anhydrides known as boroxines.[2][3] This transformation can complicate solubility studies, as the anhydride has markedly different solubility from the monomeric acid.

-

Benzamide Group (-(C=O)N(CH₃)(C₇H₇)): The amide functionality is highly polar and can act as a hydrogen bond acceptor. The presence of the N-benzyl and N-methyl substituents adds significant non-polar character and steric bulk, which will modulate the overall solubility profile.

-

Aromatic System: The two phenyl rings contribute to the molecule's lipophilicity and can engage in π-π stacking interactions.

Based on the analysis of these groups and published data on simpler analogs like phenylboronic acid (PBA), we can predict a qualitative solubility profile.[3][4] PBA exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in non-polar hydrocarbons.[4] The addition of the large, polar benzamide group to this core structure is expected to enhance solubility in polar solvents while maintaining poor solubility in non-polar media.

Predicted Solubility Profile in Common Organic Solvents

While empirical data must be generated for definitive values, a qualitative profile can be expertly extrapolated. The following table summarizes the expected solubility of this compound based on solvent polarity and functional group interactions.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The solvent's ability to engage in extensive hydrogen bonding with both the boronic acid and amide functionalities should lead to strong solvation. |

| Polar Aprotic | Acetone, THF, DMF, DMSO | Good to High | These solvents are effective hydrogen bond acceptors and have large dipole moments, allowing for favorable interactions with the polar groups of the solute. Ethers and ketones are known to be excellent solvents for the parent phenylboronic acid.[4] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents offer moderate polarity. Phenylboronic acid itself has moderate solubility in chloroform, and this trend is expected to continue, potentially enhanced by the polar amide group.[3] |

| Aromatic | Toluene, Xylene | Low to Moderate | While the aromatic rings of the solute can interact with the solvent via π-stacking, the overall polarity of the boronic acid and amide groups will likely limit solubility. |

| Non-polar Aliphatic | Hexanes, Heptane, Methylcyclohexane | Very Low | The significant polarity mismatch between the solute and these non-polar solvents will result in poor solvation and thus, very low solubility. This is consistent with data for all arylboronic acids.[2][4] These are often used as anti-solvents or for washing impurities. |

Experimental Protocol for Solubility Determination

To move beyond prediction, empirical measurement is essential. The dynamic (or synthetic) method is a reliable and widely used technique for determining the solubility of crystalline compounds like boronic acids in various solvents.[1][2]

Principle of the Dynamic Method

The method involves preparing a series of samples with known compositions (mole fraction) of the solute and solvent in a jacketed glass vessel. Each biphasic mixture is heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition.[1] This "clear point" is precisely detected by monitoring the turbidity of the solution with a luminance probe, which measures the intensity of a light beam passing through the sample. A sharp increase in light transmission marks the dissolution point.[2][3]

Experimental Workflow

Caption: Dehydration of boronic acid to its less soluble trimeric anhydride.

Failure to account for this equilibrium can lead to inconsistent and erroneous solubility data. The dynamic method helps mitigate this by determining the temperature of dissolution for a closed system of known composition. However, researchers should use anhydrous solvents where possible and be aware that prolonged heating could shift the equilibrium toward the less soluble boroxine, potentially affecting results.

Conclusion

While specific quantitative solubility data for this compound is not yet available in the public domain, a robust and scientifically sound prediction of its behavior can be made through the analysis of its constituent functional groups and comparison with well-studied analogs. The compound is expected to be highly soluble in polar protic and aprotic solvents and poorly soluble in non-polar hydrocarbon solvents. For drug development professionals and synthetic chemists requiring precise data, the dynamic solubility measurement method provides a reliable and accurate experimental path forward. By following the detailed protocol outlined in this guide, researchers can confidently generate the critical solubility curves needed to accelerate their research and development efforts.

References

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of Methylboronic Acid in Organic Solvents. BenchChem Technical Guides.

-

Leszczyńska, A., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4349–4355. [Link]

- BenchChem. (2025). Solubility of Allenylboronic Acid in Common Organic Solvents: An In-depth Technical Guide. BenchChem Technical Guides.

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Benzyl-4-methylbenzamide. PubChem. Retrieved from [Link]

-

MDPI. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. Processes, 9(3), 398. [Link]

-

Semantic Scholar. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-824. [Link]

-

Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 161-167. [Link]

Sources

A Technical Guide to the Biological Applications of Boronic Acid Derivatives

Abstract

Boronic acid derivatives have emerged from a niche chemical curiosity to a cornerstone of modern medicinal chemistry and chemical biology.[1][2][3] Initially sidelined due to perceived toxicity, the landscape dramatically shifted with the clinical success of bortezomib, a boronic acid-containing proteasome inhibitor for multiple myeloma.[4][5][6] This guide provides an in-depth exploration of the unique chemical properties of boronic acids and their expanding applications in therapeutics, diagnostics, and drug delivery. We will delve into the mechanistic underpinnings of their biological activity, provide field-proven insights into experimental design, and present detailed protocols for key applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile chemistry of boronic acid derivatives in their work.

The Unique Chemistry of Boronic Acids: A Foundation for Biological Activity

The utility of boronic acids in biological systems stems from their distinct electronic and structural characteristics. Boronic acids (R-B(OH)₂) are organoboron compounds featuring a boron atom bonded to an organic residue and two hydroxyl groups.[7] This configuration makes them Lewis acids, capable of accepting an electron pair.[8][9][10] This fundamental property governs their interactions with biological molecules.

A key feature is their ability to form reversible covalent bonds with molecules containing cis-1,2- or cis-1,3-diols, such as those found in saccharides, glycoproteins, and ribonucleic acids.[6][10][11] This interaction leads to the formation of five- or six-membered cyclic boronate esters. The stability of these esters is influenced by pH and the specific arrangement of the diol groups, providing a basis for selective recognition.[12][13]

Furthermore, the boron atom in boronic acids can form a stable, tetrahedral complex with nucleophilic residues like the hydroxyl group of serine or threonine in the active sites of enzymes.[1][2][3] This ability to act as a transition-state analog is the foundation for their use as potent enzyme inhibitors.[6]

The pKa of a typical boronic acid is around 9; however, upon forming a tetrahedral boronate complex, the pKa shifts to approximately 7, making these interactions highly relevant under physiological conditions.[12]

Therapeutic Applications: From Cancer to Infectious Diseases

The therapeutic potential of boronic acid derivatives is vast and continues to expand.[1][2][3] Their applications span oncology, infectious diseases, and inflammatory conditions.

Oncology: Proteasome Inhibition and Beyond

The most prominent success story of boronic acid-based therapeutics is in oncology.

Bortezomib (Velcade®): A Paradigm Shift in Cancer Therapy

Bortezomib, a dipeptidyl boronic acid, was the first proteasome inhibitor approved by the FDA for the treatment of multiple myeloma and mantle cell lymphoma.[14][15] Its mechanism of action involves the reversible inhibition of the 26S proteasome, a cellular complex responsible for degrading ubiquitinated proteins.[15][16]

The boron atom in bortezomib is crucial to its function, as it binds with high affinity and specificity to the catalytic site of the proteasome.[15] Specifically, the boronic acid moiety forms a stable complex with the N-terminal threonine hydroxyl group in the chymotrypsin-like (β5) subunit of the 20S proteasome core.[5][14] This inhibition disrupts the degradation of pro-apoptotic factors, leading to programmed cell death in cancer cells.[15][17] It also interferes with the NF-κB signaling pathway, which is critical for cancer cell survival and proliferation, by preventing the degradation of its inhibitor, IκB.[16]

The success of bortezomib has spurred the development of other boronic acid-based proteasome inhibitors, such as ixazomib.[6]

Beyond the Proteasome

Boronic acid derivatives are also being explored as inhibitors of other cancer-relevant enzymes, such as histone deacetylases (HDACs) and serine proteases.[6][18] For instance, some derivatives have shown the ability to inhibit HDACs by forming a transition state analog that binds to the zinc ion in the active site, leading to cancer cell growth inhibition.[6]

Antibacterial and Antiviral Agents

Boronic acid derivatives have demonstrated significant promise as antimicrobial agents.[4]

β-Lactamase Inhibition

A key application is in overcoming bacterial resistance to β-lactam antibiotics. Many bacteria produce β-lactamase enzymes that hydrolyze and inactivate these antibiotics. Boronic acids can act as transition-state inhibitors of serine-based β-lactamases.[6] They form a tetrahedral adduct with the active site serine residue, preventing the enzyme from degrading the antibiotic.[6] Vaborbactam is a notable example of a boronic acid β-lactamase inhibitor.

Other Antimicrobial Mechanisms

Some boronic acid derivatives, like benzoxaboroles, inhibit leucyl-tRNA synthetase, an essential enzyme for bacterial protein synthesis.[4] Tavaborole is an FDA-approved antifungal agent that functions through this mechanism.[4]

The antiviral potential of boronic acid derivatives is also an active area of research, with some compounds showing activity against viruses like influenza and hepatitis C by targeting viral proteases.[19]

Diagnostics and Sensing: Detecting Biomarkers with Precision

The ability of boronic acids to selectively bind with diol-containing molecules makes them excellent candidates for the development of biosensors and diagnostic tools.[11][20]

Glucose Sensing

A major focus of boronic acid-based sensor development has been for the detection of glucose, a critical biomarker for diabetes management.[13][21] These sensors typically consist of a boronic acid receptor coupled to a fluorescent reporter. When the boronic acid binds to glucose, it can induce a change in the fluorescence properties of the reporter molecule, allowing for quantitative detection.[21] Diboronic acid-based sensors have been designed to improve selectivity for glucose over other saccharides.[13]

Imaging and Detection of Other Biomarkers

Boronic acid-based fluorescent probes are being developed for imaging a variety of biologically important molecules and processes.[22] These include:

-

Carbohydrates and Glycoproteins: Boronic acid probes can be used to label and image cell-surface glycans, which are important in cancer and other diseases.[22][23]

-

Reactive Oxygen Species (ROS): Certain boronic acid derivatives can react with hydrogen peroxide (H₂O₂), a key ROS, leading to a fluorescent signal.[24] This allows for the imaging of oxidative stress in living cells.[24]

-

Bacteria Detection: Boronic acid-functionalized materials can be used to capture and detect bacteria.[11]

Experimental Protocol: Phenotypic Detection of Carbapenemase-Producing Bacteria using a Boronic Acid Disk Test

This protocol describes a simple and cost-effective method for the presumptive identification of Klebsiella pneumoniae carbapenemase (KPC)-producing bacteria, a significant threat in clinical settings.

Principle: Boronic acid acts as an inhibitor of class A carbapenemases (including KPC). This test compares the zone of inhibition of a carbapenem antibiotic alone with the zone of inhibition when combined with boronic acid. An enhanced zone of inhibition in the presence of boronic acid suggests the presence of a KPC-type enzyme.

Materials:

-

Mueller-Hinton agar (MHA) plates

-

Bacterial isolate to be tested (standardized to 0.5 McFarland turbidity)

-

Meropenem (10 µg) disks

-

Blank sterile paper disks (6 mm)

-

Boronic acid solution (e.g., 400 µg of 3-aminophenylboronic acid (APB) per disk)

-

Sterile cotton swabs

-

Incubator (35 ± 2 °C)

Procedure:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Using a sterile cotton swab, inoculate the entire surface of an MHA plate to create a uniform lawn of bacterial growth.

-

Allow the plate to dry for 3-5 minutes.

-

Aseptically place a meropenem (10 µg) disk on the agar surface.

-

Prepare the boronic acid-containing disk by adding a specific amount of boronic acid solution (e.g., 10 µL of a 40 mg/mL solution to yield 400 µg) to a blank disk and allowing it to dry.

-

Place the boronic acid-containing meropenem disk on the same MHA plate, ensuring a distance of at least 25 mm from the meropenem-only disk.

-

Incubate the plate at 35 ± 2 °C for 16-20 hours.

-

Interpretation: Measure the diameter of the zones of inhibition around both disks. A difference of ≥ 5 mm in the zone of inhibition between the meropenem disk with boronic acid and the meropenem disk alone is considered a positive result for KPC production.[25]

Workflow for Boronic Acid Disk Diffusion Test:

Caption: Workflow for the Boronic Acid Disk Diffusion Test.

Drug Delivery Systems: Enhancing Targeting and Release

Boronic acids are increasingly being incorporated into drug delivery systems to achieve targeted delivery and controlled release of therapeutic agents.[8][9]

Stimuli-Responsive Drug Delivery

The reversible nature of the boronate ester bond can be exploited for stimuli-responsive drug delivery.[9] For example, drug carriers functionalized with boronic acids can be designed to release their payload in response to specific biological cues:

-

pH-Responsive Release: The stability of the boronate ester bond is pH-dependent. In the acidic microenvironment of tumors or within cellular organelles like lysosomes, the bond can be cleaved, triggering the release of the encapsulated drug.[26]

-

ROS-Responsive Release: Aromatic boronic acids can be cleaved by reactive oxygen species, which are often present at elevated levels in diseased tissues.[27] This provides a mechanism for targeted drug release in response to oxidative stress.[27]

Targeting Sialic Acid

Sialic acid is often overexpressed on the surface of cancer cells.[28] Boronic acids can bind to the diol groups of sialic acid, providing a means to target drug-loaded nanoparticles or other carriers to tumor cells.[28]

Mechanism of Boronic Acid-Mediated Drug Delivery:

Caption: General Synthesis of an Aryl Boronic Acid.

Challenges and Future Perspectives

Despite their successes, there are challenges in the development of boronic acid-based drugs and tools. These include potential off-target effects and the need to fine-tune the reactivity and stability of the boronic acid moiety. [29]For instance, the oxidative instability of some boronic acids in biological environments can limit their utility. [29] Future research will likely focus on:

-

Developing more selective and potent boronic acid-based inhibitors for a wider range of therapeutic targets.

-

Designing novel stimuli-responsive drug delivery systems with enhanced targeting and release profiles.

-

Creating more sensitive and specific boronic acid-based probes for advanced diagnostic and imaging applications.

-

Improving the stability and pharmacokinetic properties of boronic acid derivatives. [4] The versatility of boronic acid chemistry ensures that these compounds will remain at the forefront of innovation in medicine and biology for the foreseeable future.

References

-

Silva, M., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

-

Silva, M., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

-

Al-Harbi, S., Al-Shihri, F. S., Al-Hujaily, E. M., & Al-Otaibi, B. (2021). Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. Saudi Pharmaceutical Journal. [Link]

-

Wikipedia. (n.d.). Bortezomib. [Link]

-

Wang, H., Chen, Y., & Lu, Y. (2019). The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. Accounts of Chemical Research. [Link]

-

MDPI. (n.d.). A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Bortezomib? [Link]

-

Molecular Cancer Therapeutics. (2011). Bortezomib: Understanding the Mechanism of Action. [Link]

-

NCBI Bookshelf. (n.d.). Bortezomib. [Link]

-

PMC. (n.d.). Synthesis of biologically active boron-containing compounds. [Link]

-

PubMed. (2019). The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. [Link]

-

RSC Publishing. (n.d.). Boronic acids for fluorescence imaging of carbohydrates. [Link]

-

Semantic Scholar. (n.d.). Introduction to the Therapeutic Potential of Boronic Acid Derivatives. [Link]

-

Raines, R. T. (2010). Boronate-Mediated Biologic Delivery. Journal of the American Chemical Society. [Link]

-

Semantic Scholar. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

RSC Publishing. (2015). Boronic acids for fluorescence imaging of carbohydrates. [Link]

-

MDPI. (n.d.). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. [Link]

-

ACS Publications. (n.d.). Boronate-Based Fluorescent Probes for Imaging Cellular Hydrogen Peroxide. [Link]

-

Sprin Publisher. (2025). An Introduction to the Therapeutic Potential of Boronic Acid Derivatives. [Link]

-

ResearchGate. (2025). (PDF) Introduction to the Therapeutic Potential of Boronic Acid Derivatives. [Link]

-

PubMed. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. [Link]

-

PMC. (n.d.). Molecular recognition with boronic acids—applications in chemical biology. [Link]

-

RSC Publishing. (2018). Recent development of boronic acid-based fluorescent sensors. [Link]

-

RSC Publishing. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. [Link]

-

PMC. (n.d.). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. [Link]

-

ACS Omega. (2021). Boronic-Acid-Modified Nanomaterials for Biomedical Applications. [Link]

-

Wikipedia. (n.d.). Boronic acid. [Link]

-

MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

-

SpringerLink. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. [Link]

-

PMC. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. [Link]

-

PubMed. (n.d.). Phenylboronic Acids-Based Diagnostic and Therapeutic Applications. [Link]

-

PMC. (2016). Boronic acid disk diffusion for the phenotypic detection of polymerase chain reaction-confirmed, carbapenem-resistant, gram-negative bacilli isolates. [Link]

-

NIH. (2023). Alternative boronic acids in the detection of Mycolactone A/B using the thin layer chromatography (f-TLC) method for diagnosis of Buruli ulcer. [Link]

-

ResearchGate. (2025). (PDF) Diagnostic utility of boronic acid inhibition with different cephalosporins against Escherichia coli producing AmpC -lactamases. [Link]

-

PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

-

PMC. (n.d.). Recent developments in the medicinal chemistry of single boron atom-containing compounds. [Link]

-

PMC. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

ResearchGate. (2025). Design and discovery of boronic acid drugs. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. An Introduction to the Therapeutic Potential of Boronic Acid Derivatives | Journal of Engineering, Science and Sustainability [sprinpub.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Boronic acid - Wikipedia [en.wikipedia.org]

- 13. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bortezomib - Wikipedia [en.wikipedia.org]

- 16. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 17. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]

- 22. Boronic acids for fluorescence imaging of carbohydrates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 23. Boronic acids for fluorescence imaging of carbohydrates - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08633G [pubs.rsc.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Boronic acid disk diffusion for the phenotypic detection of polymerase chain reaction-confirmed, carbapenem-resistant, gram-negative bacilli isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 26. nbinno.com [nbinno.com]

- 27. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. pnas.org [pnas.org]

A Technical Guide to the ¹H NMR Spectrum of (4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid

Abstract

This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of (4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances of the molecule and their direct impact on the resulting NMR spectrum. We will explore predicted chemical shifts, multiplicities, and integration values, explain the underlying principles of substituent effects, and present a robust experimental protocol for data acquisition. This guide aims to serve as an authoritative resource for the unambiguous structural elucidation of this compound.

Introduction

This compound is a bifunctional molecule incorporating a phenylboronic acid moiety and a tertiary benzamide group. Phenylboronic acids are crucial building blocks in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, and are prevalent in medicinal chemistry and materials science.[1] The N-benzyl-N-methylcarbamoyl group adds a layer of complexity and potential for diverse molecular interactions.

Accurate structural confirmation is paramount in the synthesis and application of such compounds. ¹H NMR spectroscopy stands as a primary analytical technique for this purpose, offering detailed information about the electronic environment of every proton in the molecule.[2] This guide will systematically deconstruct the expected ¹H NMR spectrum to facilitate its confident interpretation.

Molecular Structure and Predicted Proton Environments

To interpret the spectrum, we must first identify the chemically distinct proton environments within the molecule. The structure contains several key functional groups that influence the electronic shielding and, therefore, the chemical shifts of nearby protons.

Below is the molecular structure with each unique proton set labeled for discussion:

Caption: Structure of this compound with proton environments labeled (a-f).

The six distinct proton environments are:

-

H(a): Two aromatic protons ortho to the carbamoyl group.

-

H(b): Two aromatic protons ortho to the boronic acid group.

-

H(c): Five aromatic protons of the benzyl group.

-

H(d): Two benzylic protons (CH₂).

-

H(e): Three methyl protons (N-CH₃).

-

H(f): Two hydroxyl protons of the boronic acid group (B(OH)₂).

Detailed ¹H NMR Spectral Analysis

The chemical shift of a proton is highly dependent on its local electronic environment. Electron-withdrawing groups (EWGs) deshield protons, shifting their signals downfield (to higher ppm), while electron-donating groups (EDGs) cause an upfield shift.[3]

Aromatic Region (δ 7.0 - 8.5 ppm)

The main phenyl ring is para-disubstituted with two EWGs: the boronic acid and the carbamoyl group. This substitution pattern typically results in two distinct signals, both appearing as doublets due to coupling with their ortho neighbors (an AA'BB' system).[4]

-

Protons H(a): These protons are ortho to the strongly electron-withdrawing carbamoyl group. The carbonyl's anisotropic effect and inductive withdrawal will deshield these protons significantly, shifting them downfield. We predict their signal to appear as a doublet around δ 7.9-8.1 ppm .

-

Protons H(b): These protons are ortho to the boronic acid group, which is also an EWG. However, its effect is generally less pronounced than the carbamoyl group. Therefore, H(b) will be less deshielded than H(a). Their signal is expected as a doublet around δ 7.5-7.7 ppm .

-

Protons H(c): The five protons on the benzyl group's phenyl ring are typically less affected by the rest of the molecule and will appear as a multiplet in their characteristic region, around δ 7.2-7.4 ppm .[5] This signal may overlap with the residual solvent peak of chloroform-d.

Aliphatic Region (δ 2.5 - 5.0 ppm)

-

Protons H(d) (Benzylic CH₂): These protons are adjacent to both a phenyl ring and the amide nitrogen. They are expected to resonate as a singlet, as there are no adjacent protons to couple with. The predicted chemical shift is around δ 4.6 ppm .[6]

-

Protons H(e) (N-Methyl CH₃): The N-methyl protons will also appear as a singlet. A crucial consideration for N-acyl groups is the possibility of restricted rotation around the C-N amide bond, which can lead to the existence of conformational isomers, or rotamers.[7] This phenomenon can result in the appearance of two distinct singlets for the methyl group, with their relative integration depending on the population of each rotamer at a given temperature.[8] We predict the major signal to be around δ 3.0 ppm . The presence of a second, smaller singlet nearby would be a strong indicator of rotamers.

Exchangeable Protons

-

Protons H(f) (Boronic Acid B(OH)₂): The hydroxyl protons of the boronic acid are acidic and readily exchange with deuterium from solvents like D₂O or methanol-d₄.[9] In a non-exchanging solvent like DMSO-d₆, they typically appear as a broad singlet. The chemical shift is highly variable and depends on concentration, temperature, and solvent, but can often be found in the range of δ 8.0-8.5 ppm . In solvents like CDCl₃, these protons are often not observed or appear as a very broad, low-intensity signal. A D₂O shake experiment would confirm their assignment by causing the signal to disappear.

Summary of Predicted Spectral Data

| Proton Label | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Rationale & Key Insights |

| H(a) | 7.9 - 8.1 | Doublet (d) | 2H | Ortho to the strongly deshielding carbamoyl group. |

| H(b) | 7.5 - 7.7 | Doublet (d) | 2H | Ortho to the boronic acid group; less deshielded than H(a). |

| H(c) | 7.2 - 7.4 | Multiplet (m) | 5H | Standard chemical shift for a monosubstituted benzene ring.[3] |

| H(d) | ~ 4.6 | Singlet (s) | 2H | Benzylic protons adjacent to nitrogen and phenyl ring. |

| H(e) | ~ 3.0 | Singlet (s) | 3H | N-methyl group. May appear as two singlets due to the presence of rotamers.[7] |

| H(f) | 8.0 - 8.5 (in DMSO-d₆) | Broad Singlet (br s) | 2H | Acidic, exchangeable protons. Signal disappears upon D₂O addition. Often not observed in CDCl₃.[9] |

Experimental Protocol for ¹H NMR Data Acquisition

Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Interpreting | OpenOChem Learn [learn.openochem.org]

- 3. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. N-BENZYLBENZAMIDE(1485-70-7) 1H NMR spectrum [chemicalbook.com]

- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. reddit.com [reddit.com]

Navigating the Chemistry of Boronic Acids: A Guide to Hazards and Safety

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Boronic Acids

Boronic acids, organic compounds featuring a carbon-boron bond with the general formula R−B(OH)₂, are indispensable tools in modern organic synthesis and medicinal chemistry.[1] Their utility, most famously demonstrated in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, stems from their unique properties as mild Lewis acids and their ability to form reversible covalent complexes with diols, amino acids, and other biologically relevant molecules.[1][2][3][4] This reactivity has propelled them from chemical curiosities to cornerstone building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][5] The drug Bortezomib (Velcade®), a proteasome inhibitor used in cancer chemotherapy, stands as a testament to the therapeutic potential of the boronic acid functional group.[1][6]

However, the very reactivity that makes boronic acids so valuable also presents a spectrum of hazards. Their stability can be deceptive, and a failure to appreciate their chemical and toxicological risks can lead to compromised experiments, contaminated products, and significant safety incidents. This guide provides an in-depth analysis of the hazards associated with boronic acids and outlines comprehensive safety protocols grounded in established best practices. It is designed to empower researchers, scientists, and drug development professionals to handle these reagents with the confidence and caution they command.

Part 1: Understanding the Hazard Profile

A thorough risk assessment begins with a clear understanding of the intrinsic hazards. For boronic acids, these can be categorized into chemical reactivity, health effects, and physical properties.

Chemical Hazards and Instability

While many aryl boronic acids are bench-stable solids, a significant subset is prone to decomposition, which can compromise reaction stoichiometry and yield.[5][7]

-

Protodeboronation: This is a primary decomposition pathway where the C-B bond is cleaved, replacing the boronic acid moiety with a hydrogen atom.[7][8] This reaction is often facilitated by aqueous or protic media and its rate is highly dependent on pH and the electronic nature of the organic substituent.[7][8]

-

Oxidation: Boronic acids can undergo oxidative degradation, particularly when exposed to atmospheric oxygen.[1][7] This process is thought to generate organic radicals, which has implications for both reaction integrity and mutagenicity.[1][9] To minimize oxidation, it is recommended to store boronic acids under an inert atmosphere.[10]

-